molecular formula C14H10F2N4O3 B11948276 n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide CAS No. 3743-87-1

n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide

Cat. No.: B11948276
CAS No.: 3743-87-1
M. Wt: 320.25 g/mol
InChI Key: ICGRNBQHIVMSMS-UHFFFAOYSA-N
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Description

n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide: is a synthetic organic compound with the molecular formula C14H10F2N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide typically involves the following steps:

    Diazotization: The starting material, 4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3,5-difluoroaniline in the presence of a base, such as sodium acetate, to form the azo compound.

    Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, appropriate solvents (e.g., ethanol).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: Formation of n-{3,5-Difluoro-4-[(e)-(4-aminophenyl)diazenyl]phenyl}acetamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of azoxy derivatives.

Scientific Research Applications

n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azo and nitro functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts color.

Mechanism of Action

The mechanism of action of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and azo groups can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    n-{3,5-Difluoro-4-[(e)-(4-aminophenyl)diazenyl]phenyl}acetamide: Similar structure but with an amino group instead of a nitro group.

    n-{3,5-Difluoro-4-[(e)-(4-methylphenyl)diazenyl]phenyl}acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide is unique due to the presence of both difluoro and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

3743-87-1

Molecular Formula

C14H10F2N4O3

Molecular Weight

320.25 g/mol

IUPAC Name

N-[3,5-difluoro-4-[(4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C14H10F2N4O3/c1-8(21)17-10-6-12(15)14(13(16)7-10)19-18-9-2-4-11(5-3-9)20(22)23/h2-7H,1H3,(H,17,21)

InChI Key

ICGRNBQHIVMSMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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